
Diltiazem-d3 Hydrochloride
描述
Diltiazem-d3 Hydrochloride (C₂₁H₂₂D₃ClN₂O₄S; molecular weight 439.97) is a stable isotope-labeled metabolite of the calcium channel blocker Diltiazem Hydrochloride. It incorporates three deuterium atoms at the N-desmethyl position, making it a critical tool in pharmacokinetic studies and analytical chemistry. This compound is primarily used as an internal standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to enhance the accuracy of drug quantification by minimizing metabolic interference . As a metabolite, it retains structural similarities to the parent drug but exhibits distinct physicochemical properties due to isotopic substitution. This compound is stored at -20°C to ensure stability and is utilized in research exploring calcium ion regulation in neutrophils .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diltiazem-d3 hydrochloride involves the incorporation of deuterium atoms into the diltiazem molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The key steps include:
Deuteration of the Acetate Group: The acetate group in diltiazem is replaced with a deuterated acetate group using deuterated acetic anhydride.
Formation of the Benzothiazepine Ring: The benzothiazepine ring is formed through a series of cyclization reactions involving deuterated intermediates.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the deuterated diltiazem with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of deuterated reagents are used to ensure the incorporation of deuterium atoms.
Purification: The synthesized compound is purified using techniques such as crystallization and chromatography to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
Diltiazem-d3 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation Products: Various oxidized forms of this compound.
Reduced Forms: Reduced derivatives of the compound.
Substituted Compounds: Compounds with different functional groups replacing the original ones.
科学研究应用
Pharmacokinetics and Drug Metabolism
One of the primary applications of diltiazem-d3 hydrochloride is in pharmacokinetic studies. Researchers use this compound to trace the absorption, distribution, metabolism, and excretion (ADME) of diltiazem in clinical settings. The deuterated form provides a distinct advantage in mass spectrometry, allowing for accurate differentiation between the drug and its metabolites.
Key Studies:
- A study utilized diltiazem-d3 to investigate the pharmacokinetic parameters of diltiazem following oral administration in human subjects. The results indicated that using the deuterated form improved the sensitivity and specificity of the detection methods employed .
- Another research focused on the metabolism of diltiazem using diltiazem-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, demonstrating its utility in quantifying drug levels in plasma and urine samples .
Analytical Chemistry Applications
This compound serves as an internal standard for quantitative analysis in various chromatographic techniques. Its isotopic labeling enhances the accuracy of measurements by compensating for potential variances in sample preparation and instrument response.
Applications include:
- Gas Chromatography-Mass Spectrometry (GC-MS): Used for analyzing complex biological samples where diltiazem is present alongside other compounds.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Facilitates the determination of diltiazem levels in clinical trials assessing its efficacy and safety .
Efficacy Studies Using Diltiazem-d3
A notable case study involved a multicenter trial assessing the efficacy of diltiazem hydrochloride in patients with chronic angina. Researchers employed diltiazem-d3 to monitor plasma concentrations accurately throughout the study duration .
Findings:
- The study reported a significant reduction in angina episodes among patients treated with diltiazem compared to placebo groups, with pharmacokinetic data supporting the therapeutic dosing regimen established through analysis with diltiazem-d3.
Development of Controlled-Release Formulations
Another investigation focused on developing controlled-release formulations of diltiazem hydrochloride, utilizing diltiazem-d3 as a marker for evaluating release profiles from various polymer matrices .
Results:
- The study successfully demonstrated that controlled-release pellets could maintain therapeutic levels over extended periods, improving patient compliance and overall treatment outcomes.
Data Tables
作用机制
Diltiazem-d3 hydrochloride, like diltiazem, exerts its effects by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This leads to:
Vasodilation: Relaxation of vascular smooth muscle, resulting in decreased peripheral vascular resistance and lowered blood pressure.
Reduced Myocardial Oxygen Demand: Decreased heart rate and contractility, reducing the oxygen demand of the heart.
Anti-arrhythmic Effects: Stabilization of cardiac electrical activity, preventing abnormal heart rhythms.
相似化合物的比较
Comparison with Parent Compound: Diltiazem Hydrochloride
Structural and Functional Differences
- Molecular Structure: Diltiazem Hydrochloride (C₂₂H₂₆ClN₂O₄S·HCl; molecular weight ~451.00) contains an acetyl group and a dimethylaminoethyl side chain absent in Diltiazem-d3. The deuterated version lacks the acetyl group at the N-desmethyl position .
- Pharmacological Role: The parent drug is a calcium channel blocker prescribed for hypertension and angina, while Diltiazem-d3 serves as a non-therapeutic analytical reference standard .
- Analytical Utility: Diltiazem-d3’s deuterium labeling reduces isotopic interference in MS, improving assay precision compared to the non-deuterated parent compound .
Table 1: Key Differences Between Diltiazem-d3 HCl and Diltiazem HCl
Comparison with Metabolites: N-Desmethyl Diltiazem and Desacetyl Derivatives
N-Desmethyl Diltiazem
- Structure : Lacks a methyl group on the nitrogen atom compared to Diltiazem-d3. Molecular formula: C₂₀H₂₃ClN₂O₃S (MW 411.96) .
- Role: A major metabolite of Diltiazem, used in metabolic pathway studies.
Desacetyl this compound
- Structure : Missing the acetyl group present in Diltiazem-d3 (C₂₀H₂₂D₃ClN₂O₃S; MW 411.96).
- Application : Serves as a secondary metabolite reference standard. Its lack of acetyl groups alters solubility and chromatographic retention times compared to Diltiazem-d3 .
Diltiazem Impurity E (Des[3-Acetyl] Derivative)
- Structure: Simplified structure (C₁₆H₁₅NO₃S; MW 301.36) lacking the dimethylaminoethyl and acetyl groups of Diltiazem-d3 .
- Role: A synthesis intermediate or degradation product.
Diltiazem Impurity F
- Structure : EP reference standard (CAS 42399-49-5) with modifications to the benzothiazepine core.
- Significance : Used to validate purity in pharmaceutical formulations, contrasting with Diltiazem-d3’s role in metabolic studies .
Table 2: Comparative Analysis of Diltiazem-d3 HCl and Related Compounds
Compound | Molecular Formula | Molecular Weight | Key Difference from Diltiazem-d3 HCl |
---|---|---|---|
This compound | C₂₁H₂₂D₃ClN₂O₄S | 439.97 | N/A (reference compound) |
Desacetyl Diltiazem-d3 HCl | C₂₀H₂₂D₃ClN₂O₃S | 411.96 | Missing acetyl group |
Diltiazem Impurity E | C₁₆H₁₅NO₃S | 301.36 | Simplified core structure |
N-Desmethyl Diltiazem | C₂₀H₂₃ClN₂O₃S | 411.96 | Non-deuterated, lacks methyl group |
Analytical and Pharmacokinetic Differences
Dissolution and Solubility
- Diltiazem Hydrochloride exhibits variable oral bioavailability (40–60%) due to solubility limitations, addressed in formulations like mucoadhesive microspheres . In contrast, Diltiazem-d3 is used in dissolution tests (e.g., USP Dissolution Test 19) to validate analytical methods, requiring precise solubility in 0.1 N HCl at 37°C .
生物活性
Diltiazem-d3 hydrochloride is a deuterated form of diltiazem, a calcium channel blocker primarily used in the management of hypertension and angina. Recent studies have expanded its potential applications beyond cardiovascular conditions, exploring its biological activity, particularly its antimicrobial and antiviral properties. This article synthesizes current research findings on the biological activity of this compound, emphasizing its antimicrobial efficacy, safety profile, and possible therapeutic roles.
1. Antimicrobial Activity
Recent studies have demonstrated that diltiazem hydrochloride exhibits significant antimicrobial activity against various pathogens. A notable investigation assessed its effects on Gram-positive bacteria and pathogenic yeasts, revealing promising results.
Table 1: Antimicrobial Efficacy of Diltiazem Hydrochloride
Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, mg/mL) |
---|---|---|
Staphylococcus epidermidis | 20 ± 3 | 6.25 |
Staphylococcus aureus | 12 ± 2 | 50 |
Candida albicans | Weak activity | Not determined |
Escherichia coli | Not significant | Not determined |
The study reported that diltiazem hydrochloride produced the highest inhibition against Staphylococcus epidermidis, with a zone of inhibition measuring 20 mm at a concentration of 50 mg/mL. The minimum inhibitory concentration (MIC) for this strain was determined to be 6.25 mg/mL, indicating strong antibacterial potential .
Moreover, diltiazem hydrochloride significantly reduced biofilm formation by S. epidermidis and S. aureus by approximately 95% and 90%, respectively. This property is particularly relevant in addressing antibiotic resistance, as biofilms often protect bacteria from conventional antibiotics .
2. Antiviral Activity
In addition to its antibacterial properties, diltiazem hydrochloride has shown antiviral activity against the Coxsackie B4 virus (CoxB4). The half-maximal inhibitory concentration (IC50) for this antiviral effect was reported at 35.8 ± 0.54 μg/mL, which is competitive with established antiviral agents such as acyclovir (IC50 = 42.71 ± 0.43 μg/mL) .
3. Safety and Efficacy Profile
The safety profile of diltiazem hydrochloride has been extensively evaluated in clinical settings. A multicenter trial demonstrated that patients receiving diltiazem experienced a significant reduction in angina frequency and nitroglycerin consumption compared to placebo groups . Adverse effects were minimal and generally mild, suggesting that diltiazem can be safely administered over long periods without significant hematological or biochemical abnormalities .
4. Case Studies and Clinical Trials
Several clinical trials have explored the efficacy of diltiazem in various therapeutic contexts:
- Hypertension Management : A study involving patients with essential hypertension indicated that long-term administration of diltiazem led to satisfactory blood pressure control without the escape phenomenon (a common issue where drug efficacy diminishes over time) .
- Combination Therapy : Research has shown that combining diltiazem with hydrochlorothiazide enhances antihypertensive effects, achieving better blood pressure control than either drug alone .
常见问题
Basic Research Questions
Q. What analytical methods are recommended for validating dissolution tests of Diltiazem hydrochloride formulations, and which parameters are critical for compliance?
- Methodology : Dissolution testing for immediate-release formulations typically employs HPLC or UV spectrophotometry. Critical parameters include apparatus selection (e.g., paddle or basket), dissolution medium (e.g., phosphate buffer pH 6.8), and agitation speed. Validation requires assessing accuracy (spiked recovery studies at 80–120% target concentration), precision (inter-day/intra-day variability), and linearity (R² ≥ 0.99) .
- Standards : Compliance with USP or Ph. Eur. monographs ensures consistency in drug release profiles. For example, USP specifies acceptance criteria for extended-release capsules, requiring ≥80% drug release within a defined timeframe .
Q. How should researchers prepare and validate certified reference materials (CRMs) for Diltiazem hydrochloride quantification?
- Preparation : CRMs are synthesized under controlled conditions, with purity verified via mass spectrometry and nuclear magnetic resonance (NMR). Traceability to pharmacopeial standards (e.g., USP 1205003) is essential .
- Validation : Stability studies (e.g., thermal, light, and humidity stress tests) and inter-laboratory comparisons ensure CRM reliability. Documentation must include batch-specific certificates of analysis (COA) with storage guidelines (2–30°C) .
Q. What pharmacopeial standards govern the formulation of Diltiazem hydrochloride oral suspensions or solutions?
- Guidelines : USP monographs outline preparation protocols, such as mixing 1.2 g Diltiazem hydrochloride with a vehicle (e.g., Cherry Syrup NF) to achieve 12 mg/mL concentration. pH adjustment (e.g., 6.2 using sodium acetate buffer) and stability testing under accelerated conditions (40°C/75% RH) are mandatory .
Advanced Research Questions
Q. How can discrepancies between HPLC and UV spectrophotometric methods in quantifying Diltiazem hydrochloride be resolved?
- Root Cause Analysis : Discrepancies often arise from matrix interference (e.g., excipients in capsules) or wavelength selection (e.g., 237 nm for UV vs. 240 nm for HPLC). Method comparison studies using placebo-matched calibration curves improve accuracy .
- Mitigation : Cross-validate methods with spiked samples and statistically analyze results (e.g., Bland-Altman plots). HPLC is preferred for specificity in complex matrices due to chromatographic separation .
Q. What strategies are effective for stability-indicating impurity profiling of Diltiazem hydrochloride tablets?
- Method Development : Use gradient HPLC with a C18 column and photodiode array (PDA) detection. Optimize mobile phase (acetonitrile:phosphate buffer) to resolve degradation products (e.g., desacetyl diltiazem) and unknown impurities .
- Forced Degradation : Expose samples to acid/base hydrolysis, oxidation (H₂O₂), and photolysis. Quantify impurities against threshold limits (e.g., ICH Q3B guidelines) .
Q. How does Diltiazem-d3 Hydrochloride facilitate metabolic studies, and what challenges arise in its synthesis?
- Applications : The deuterated analog (Diltiazem-d3) is used as an internal standard in LC-MS/MS to quantify parent drug and metabolites (e.g., N-desmethyl diltiazem) in plasma. It minimizes ion suppression and improves assay precision .
- Synthesis Challenges : Isotopic purity (>98% deuterium incorporation) requires rigorous control of reaction conditions (e.g., solvent selection, catalyst efficiency). Characterization via high-resolution MS and ²H-NMR is critical .
Q. What pharmacokinetic interactions occur between Diltiazem hydrochloride and CYP3A4 substrates/inhibitors, and how are these modeled experimentally?
- Mechanism : Diltiazem inhibits CYP3A4, altering metabolism of co-administered drugs (e.g., simvastatin). In vitro models use human liver microsomes to measure IC₅₀ values, while in vivo studies monitor AUC changes in plasma .
- Dose Adjustment : For patients with hepatic impairment, physiologically based pharmacokinetic (PBPK) modeling predicts dose reductions (e.g., 50% lower dose when co-administered with erythromycin) .
Q. Methodological Considerations
- Data Contradiction Analysis : When conflicting dissolution or stability data arise, apply Design of Experiments (DoE) to isolate variables (e.g., pH, excipient interactions) and validate findings via robustness testing .
- Regulatory Alignment : Cross-reference USP, Ph. Eur., and ICH guidelines to ensure methodological compliance, particularly for impurity thresholds and dissolution criteria .
属性
IUPAC Name |
[(2S,3S)-2-(4-methoxyphenyl)-5-[2-[methyl(trideuteriomethyl)amino]ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1/i2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRXZJPWHTXQRI-ZOFGQJPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。